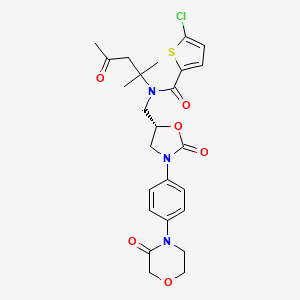
Wxe6yaf4DH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxamide, 5-chloro-N-(1,1-dimethyl-3-oxobutyl)-N-((2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl), (S)-: (commonly referred to by its Unique Ingredient Identifier, Wxe6yaf4DH) is a complex organic compound with a molecular formula of C25H28ClN3O6S and a molecular weight of 534.024 g/mol . This compound is characterized by its intricate structure, which includes a thiophene ring, a chlorinated phenyl group, and a morpholine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, the compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for probing enzyme activities and receptor binding studies .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxamide, 5-chloro-N-(1,1-dimethyl-3-oxobutyl)-N-((2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl), (S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Rivaroxaban: A direct factor Xa inhibitor used as an anticoagulant.
Thiophene derivatives: Compounds with similar thiophene ring structures used in various chemical and pharmaceutical applications.
Uniqueness: The uniqueness of 2-Thiophenecarboxamide, 5-chloro-N-(1,1-dimethyl-3-oxobutyl)-N-((2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl), (S)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
2305917-61-5 |
|---|---|
Formule moléculaire |
C25H28ClN3O6S |
Poids moléculaire |
534.0 g/mol |
Nom IUPAC |
5-chloro-N-(2-methyl-4-oxopentan-2-yl)-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H28ClN3O6S/c1-16(30)12-25(2,3)29(23(32)20-8-9-21(26)36-20)14-19-13-28(24(33)35-19)18-6-4-17(5-7-18)27-10-11-34-15-22(27)31/h4-9,19H,10-15H2,1-3H3/t19-/m1/s1 |
Clé InChI |
NGWZTRKRXPSEPJ-LJQANCHMSA-N |
SMILES isomérique |
CC(=O)CC(C)(C)N(C[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O)C(=O)C4=CC=C(S4)Cl |
SMILES canonique |
CC(=O)CC(C)(C)N(CC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O)C(=O)C4=CC=C(S4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



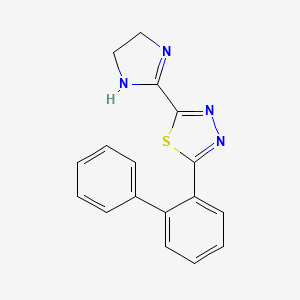

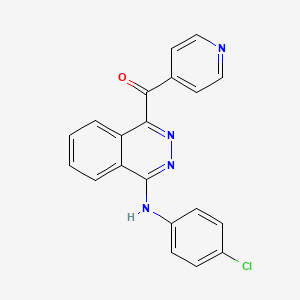
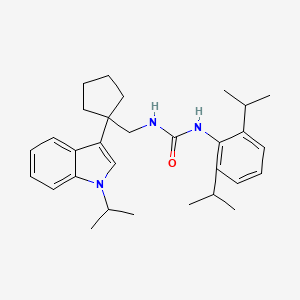
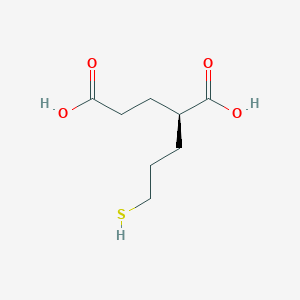
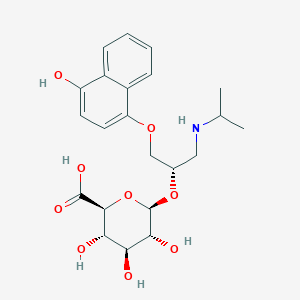
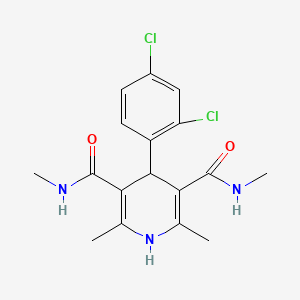
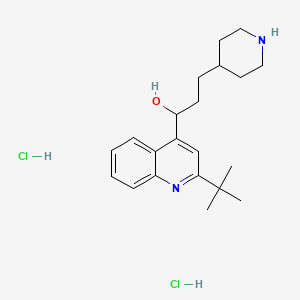
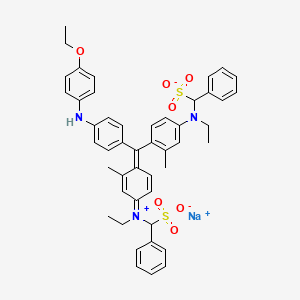
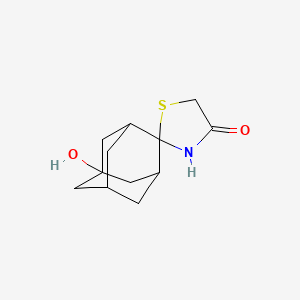
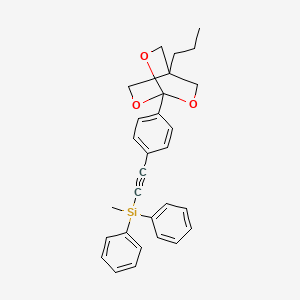
![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
